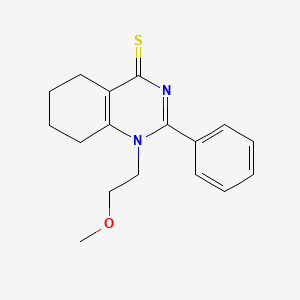
1-(2-甲氧基乙基)-2-苯基-5,6,7,8-四氢喹唑啉-4(1H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular field like medicine or materials science.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity.科学研究应用
抗菌和抗炎活性
Al-Abdullah 等人(2014 年)进行的一项研究调查了与 1-(2-甲氧基乙基)-2-苯基-5,6,7,8-四氢喹唑啉-4(1H)-硫酮相关的化合物,发现类似的化合物表现出有效的抗菌活性和良好的剂量依赖性抗炎活性。这表明在开发新的抗菌和抗炎剂方面具有潜在的应用 (Al-Abdullah 等人,2014 年)。
结构重排和合成应用
McMahon 等人(1982 年)对相关结构(例如甲氧基取代的四氢异喹啉)的研究表明,在甲酸中加热这些化合物会导致结构重排。此过程在合成化学中可用于创建不同的分子结构 (McMahon 等人,1982 年)。
合成和表征
Hanusek 等人(2006 年)描述了 3-甲基-2-苯基喹唑啉-4-硫酮的合成,其在结构上与所讨论的化合物相关。他们的研究提供了有关合成和表征类似化合物的见解,这可能与 1-(2-甲氧基乙基)-2-苯基-四氢喹唑啉-4(1H)-硫酮的研究和应用相关 (Hanusek 等人,2006 年)。
钙拮抗活性
Saraç 等人(1997 年)合成了八氢喹唑啉-2-硫酮的衍生物,并筛选了它们的钙拮抗活性。这项研究具有相关性,因为它探索了与 1-(2-甲氧基乙基)-2-苯基-四氢喹唑啉-4(1H)-硫酮结构相似的化合物的潜在药用应用 (Saraç 等人,1997 年)。
抑制微管蛋白聚合
Gastpar 等人(1998 年)对结构相关的甲氧基取代的苯基吲哚的研究表明,它们具有抑制微管蛋白聚合的能力,微管蛋白聚合是细胞分裂中的关键过程。这表明在癌症治疗中具有潜在的应用 (Gastpar 等人,1998 年)。
杂环衍生物合成
Bacchi 等人(2005 年)探索了使用钯催化的氧化环化-烷氧羰基化合成杂环衍生物。他们的研究提供了有关合成途径的宝贵见解,这些途径可能应用于合成 1-(2-甲氧基乙基)-2-苯基-四氢喹唑啉-4(1H)-硫酮等化合物 (Bacchi 等人,2005 年)。
安全和危害
This involves identifying the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
属性
IUPAC Name |
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKWFKWZBOFGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)
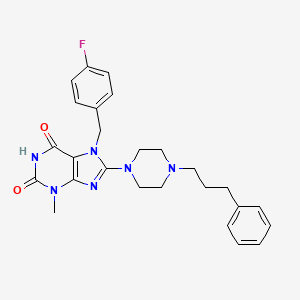
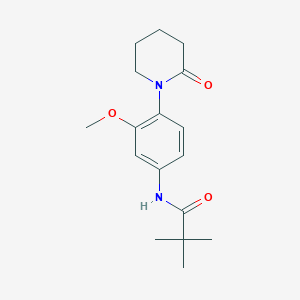
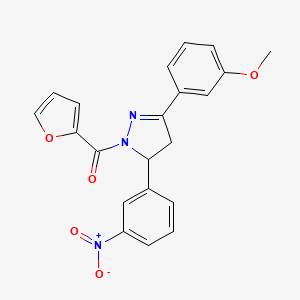
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
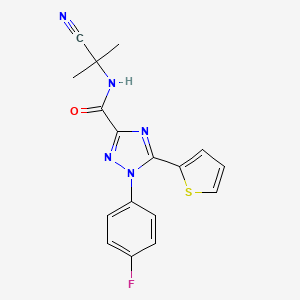
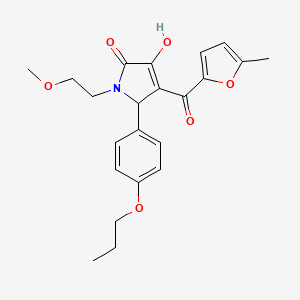
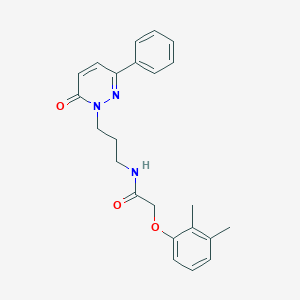
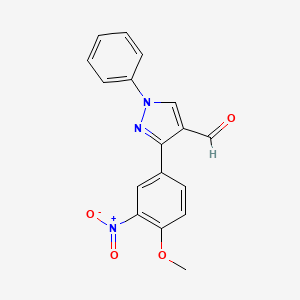
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)
![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)
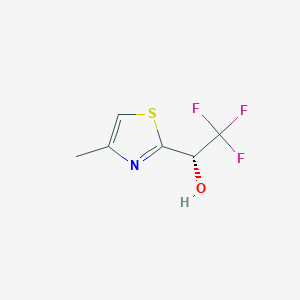
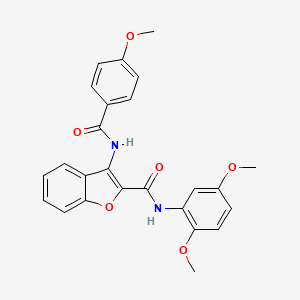
![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)